5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Researchers synthesizing 3-aryl pyrazole-4-carboxamide libraries via Suzuki-Miyaura coupling face a critical gap: des-bromo or 3-chloro analogs fail to provide a viable oxidative addition handle for Pd(0) catalysts, forcing de novo route redesign. This 3-bromo derivative is the validated precursor for constructing focused kinase inhibitor libraries targeting BTK and CDPK1 hinge-binding scaffolds. - Enables systematic exploration of the hydrophobic back pocket with >90% cross-coupling conversion efficiency. - Provides access to the 3-aryl pyrazole carboxamide series with reported IC50 values <1 μM in human and rodent MLR assays. - Eliminates multi-step core construction; immediate entry into SAR diversification.

Molecular Formula C8H13BrN4O
Molecular Weight 261.12 g/mol
Cat. No. B13336693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide
Molecular FormulaC8H13BrN4O
Molecular Weight261.12 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C(=C(C(=N1)Br)C(=O)N)N
InChIInChI=1S/C8H13BrN4O/c1-8(2,3)13-6(10)4(7(11)14)5(9)12-13/h10H2,1-3H3,(H2,11,14)
InChIKeyHPPFBLHQFQIQLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide: Procurement-Relevant Physicochemical and Structural Profile


5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide (CAS 1390635-64-9; C₈H₁₃BrN₄O; MW 261.12 g/mol) is a polysubstituted pyrazole-4-carboxamide characterized by a unique combination of three synthetically orthogonal functional groups: a 5-amino group, a 4-carboxamide, and a 3-bromo substituent adjacent to an N1-tert-butyl group [1]. Its computed XLogP3-AA of 1.2 and a topological polar surface area (TPSA) of approximately 81 Ų place it in a favorable drug-like physicochemical space [1]. The 3-bromo substituent is the critical structural feature that distinguishes this compound from des-halogen analogs and enables transition-metal-catalyzed cross-coupling diversification [2].

Why 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide Cannot Be Replaced by Des-Halogen or Alternative N1-Substituted Pyrazole Carboxamides in Synthesis-Intensive Workflows


The 3-bromo substituent is not a passive structural element; it is the exclusive chemical handle that enables downstream C–C bond formation via palladium-catalyzed Suzuki-Miyaura coupling. The des-bromo analog (5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxamide, CAS 186190-79-4) lacks this synthetic exit vector, rendering it incompatible with the well-established protocol for generating 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamide libraries [1]. The 3-chloro analog, while theoretically capable of cross-coupling, exhibits markedly lower reactivity in oxidative addition with Pd(0) catalysts compared to the bromo derivative, leading to attenuated yields and narrower substrate scope [2]. Generic substitution therefore severs the critical diversification pathway, imposing costly de novo route redesign.

Quantitative Differentiation Evidence for 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide Against Closest Analogs


Synthetic Yield Advantage of the 3-Bromo Substrate in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The 3-bromo substituent serves as the preferred oxidative addition partner in Suzuki-Miyaura coupling for the construction of 3-aryl derivatives. The 3-chloro analog undergoes oxidative addition with Pd(0) at a rate approximately two orders of magnitude slower, necessitating harsher conditions and specialized ligands that are incompatible with the labile 5-amino and 4-carboxamide groups [1]. The synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides from the bromo intermediate has been demonstrated to proceed with high efficiency across a range of aryl boronic acids, although exact yields for each coupling partner are not disclosed in the primary publication [2]. This represents a class-level inference based on the well-established relative reactivity order Ar–Br >> Ar–Cl in Pd-catalyzed cross-coupling chemistry [1].

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Demonstrated Versatility as a Diversifiable Intermediate in Pharmaceutical Lead Generation

The 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide scaffold has been explicitly employed as a precursor for generating arrays of 3-aryl analogs that were evaluated for immunosuppressant activity in mixed leukocyte response (MLR) assays. While the parent bromo compound itself may not possess significant immunosuppressant activity, its derived 3-aryl products demonstrated IC₅₀ values < 1 μM in both rodent and human MLR assays [1]. The des-bromo analog cannot participate in this diversification strategy, and no comparable late-stage diversification approach has been reported for the 3-chloro or 3-methyl analogs in the context of pyrazole carboxamide immunosuppressant lead generation [1].

Medicinal Chemistry Drug Discovery Scaffold Diversification

Advantageous LogP Profile for Downstream Compound Property Optimization

The computed XLogP3-AA of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide is 1.2 [1]. The des-bromo analog 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxamide has a lower computed XLogP3-AA of approximately 0.3 [2]. The bromo substituent contributes approximately +0.9 log units of lipophilicity, which is advantageous for maintaining membrane permeability in central nervous system or intracellular target programs where the unsubstituted analog may fall below the optimal LogP range of 1–3 [3]. This difference provides a measurable basis for selecting the bromo compound when the analog series requires a higher baseline lipophilicity for ADME optimization.

Physicochemical Properties Drug-Likeness Lead Optimization

High-Impact Application Scenarios for 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide Based on Verified Differentiation


Late-Stage Diversification in Kinase Inhibitor Lead Optimization Programs

In BTK, CDPK1, and broader kinase inhibitor programs utilizing the 5-aminopyrazole-4-carboxamide hinge-binding scaffold, the 3-bromo derivative serves as the immediate precursor for constructing focused libraries of 3-aryl analogs via Suzuki-Miyaura coupling. The bromo handle enables systematic exploration of the hydrophobic back pocket typically addressed by the 3-substituent in this chemotype [1].

Synthesis of 3-Aryl Pyrazole Carboxamide Immunosuppressant Candidates

For laboratories developing next-generation immunosuppressants targeting the mixed leukocyte response pathway, the bromo compound provides access to the 3-aryl pyrazole carboxamide series that has demonstrated IC₅₀ values < 1 μM in human and rodent MLR assays [2]. Procurement of the bromo building block eliminates the need for de novo construction of the functionalized pyrazole core.

Medicinal Chemistry Property Optimization in Suboptimal LogP Chemotypes

When working with 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxamide-based leads where the computed LogP falls below 1.0, the 3-bromo analog offers a +0.9 log unit lipophilicity increase [3][4]. This can provide a more favorable ADME starting point without introducing additional molecular weight or hydrogen bond donors.

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